![molecular formula C13H16ClN3O2S B2387964 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol CAS No. 1033743-25-7](/img/structure/B2387964.png)
2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The InChI code for a related compound is provided , but the specific structure for “2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” is not available in the search results.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as density, boiling point, and molecular weight. Some properties for a related compound are provided , but specific properties for “2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” are not detailed in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Morpholinothieno Pyrimidin Derivatives : A study by Voskressensky et al. (2015) explored the synthesis of various morpholinothieno pyrimidin derivatives, highlighting the chemical reactions and products obtained from different starting materials and conditions. This research contributes to understanding the chemical properties and synthesis pathways of compounds related to 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol (Voskressensky et al., 2015).
Biological Activities and Potential Applications
- Antitumor and Inhibitory Properties : Lei et al. (2017) reported on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, noting their role in inhibiting tumor necrosis factor alpha and nitric oxide, which indicates potential antitumor applications (Lei et al., 2017).
- Inhibition of mTOR with Selectivity over PI3K : A study by Verheijen et al. (2010) found that 2-Aryl-4-morpholinothieno[3,2-d]pyrimidines, closely related to the compound , showed potent inhibition of the mTOR enzyme, a key target in cancer therapy, with selectivity over PI3K. This suggests a potential application in targeted cancer treatments (Verheijen et al., 2010).
- Anticancer Agents : Ye et al. (2020) synthesized novel morpholinothieno[3,2-d]pyrimidinone derivatives, demonstrating their potent antitumor activities. This research indicates the potential use of such compounds, including 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol, as anticancer agents (Ye et al., 2020).
Imaging and Diagnostic Applications
- PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized HG-10-102-01, a compound structurally similar to the one , for PET imaging in Parkinson's disease. This highlights a potential application in diagnostic imaging for neurodegenerative diseases (Wang et al., 2017).
Miscellaneous Applications
- Pharmacokinetics and Drug Development : Salphati et al. (2012) explored the absorption and disposition of GDC-0980, a PI3K/mTOR inhibitor that shares a similar structure, indicating its potential in the development of new drugs with specific pharmacokinetic profiles (Salphati et al., 2012).
Safety and Hazards
Safety and hazard information is important for handling and storing chemical compounds. Some safety information for a related compound is provided , but specific safety and hazard information for “2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” is not available in the search results.
Propriétés
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-13(2,18)9-7-8-10(20-9)11(16-12(14)15-8)17-3-5-19-6-4-17/h7,18H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSAJKVFRFSPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2387882.png)

![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)
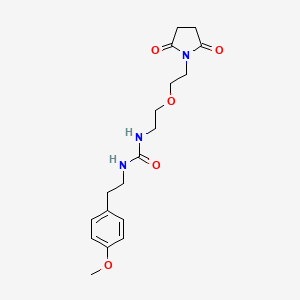
![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2387887.png)

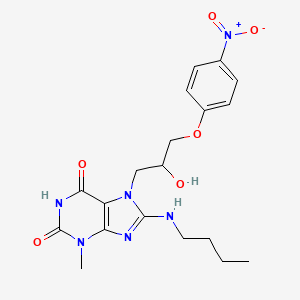
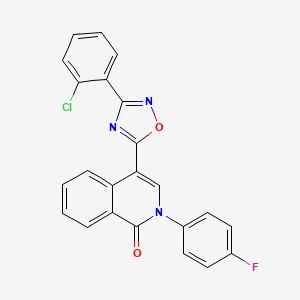

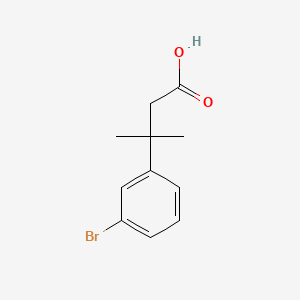
![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)
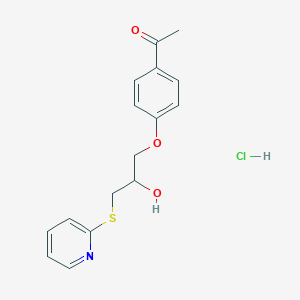
![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)